N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including any functional groups.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques, such as NMR, IR, and mass spectrometry, to confirm the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
- N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is part of a class of compounds that includes 1,3,4-oxadiazole derivatives. These compounds have been synthesized through various methods, such as a five-step synthetic route involving successive conversions of 4-chlorobenzoic acid into different intermediates and eventually yielding 1,3,4-oxadiazole derivatives with potential α-glucosidase inhibitory potential (Iftikhar et al., 2019).
Pharmacological Potential
- The pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives, which are structurally related to N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, shows promising results in antibacterial and anti-enzymatic potential. Some of these compounds have shown to be effective against certain bacterial strains and demonstrate low potential against enzymes like lipoxygenase (Nafeesa et al., 2017).
Biological Screening
- Compounds belonging to the 1,3,4-oxadiazole family, including those structurally similar to N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, have been subject to biological screenings. They have been found active against selected microbial species and show less toxicity, which could make them suitable for further biological applications (Gul et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic routes, potential applications, or further studies of the compound’s properties or biological activity.
Please consult with a professional chemist or a relevant expert for accurate information.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-17(25)7-4-8-18(14)26-21(30)13-29-11-5-6-16(24(29)31)23-27-22(28-34-23)15-9-10-19(32-2)20(12-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADQYCITDBSDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide |
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